Esreboxetine succinate

Vue d'ensemble

Description

Esreboxetine succinate is a selective norepinephrine reuptake inhibitor . It was under development by Pfizer for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued .

Synthesis Analysis

Esreboxetine succinate has been synthesized enantioselectively from cinnamyl bromide using a Sharpless asymmetric dihydroxylation as the key step .

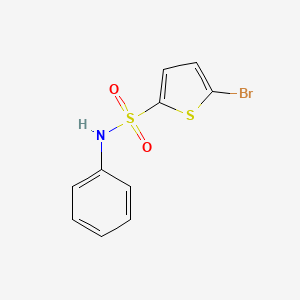

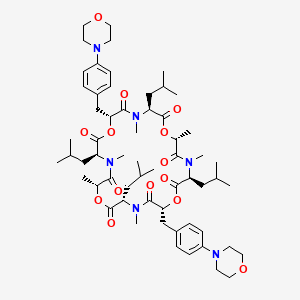

Molecular Structure Analysis

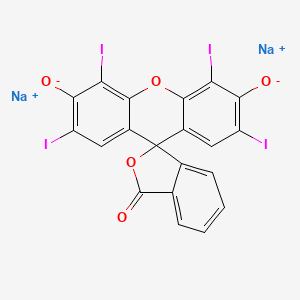

The molecular formula of Esreboxetine is C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da . The molecular formula of Esreboxetine succinate is C23H29NO7 . The molecular weight is 431.480 .

Physical And Chemical Properties Analysis

Esreboxetine has an average mass of 313.391 Da and a monoisotopic mass of 313.167786 Da . The molecular weight of Esreboxetine succinate is 431.480 .

Applications De Recherche Scientifique

Application in Fibromyalgia Management

Research has shown that Esreboxetine succinate, a selective norepinephrine reuptake inhibitor, has significant efficacy in managing fibromyalgia. It has been found to improve pain scores and reduce fatigue in patients with fibromyalgia, as demonstrated in randomized, double-blind, placebo-controlled studies. Improvements in the Fibromyalgia Impact Questionnaire (FIQ) scores and the Patient Global Impression of Change (PGIC) were also noted, indicating enhanced patient function and health-related quality of life (Arnold et al., 2010; Arnold et al., 2012).

Use in Narcolepsy Treatment

Esreboxetine succinate has also been explored for its potential benefits in treating narcolepsy, a sleep disorder. A pilot study indicated that it could have stimulant and anticataplectic effects, offering significant improvement in daytime sleepiness and reduction in cataplexy symptoms (Larrosa et al., 2001).

Role in Stress Urinary Incontinence

In the context of stress urinary incontinence, esreboxetine has shown positive effects on urethral closure function. A randomized, double-blind, placebo-controlled, crossover study reported significant increases in urethral opening pressure, suggesting its potential utility in managing stress urinary incontinence symptoms (Klarskov et al., 2009).

Impact on Neuropsychological Processes

Esreboxetine succinate's influence on neuropsychological processes has been investigated, showing modulation in the neural processing of self-referent personality trait words. This finding suggests potential implications for its use in conditions involving altered emotional processing (Miskowiak et al., 2007).

Efficacy in ADHD Management

Its effectiveness has been explored in treating attention-deficit/hyperactivity disorder (ADHD), particularly in cases resistant to conventional treatments like methylphenidate. Open-label studies have reported significant decreases in ADHD symptoms with reboxetinetreatment, indicating its potential as an alternative therapeutic option (Ratner et al., 2005; Tehrani-Doost et al., 2008).

Neurobiological Effects

Studies on reboxetine's neurobiological effects have provided insights into its action mechanism, particularly its selective inhibition of neuronal noradrenaline uptake. This selective action has implications for its antidepressant activity, with potential synergistic effects when combined with α2-adrenoceptor antagonists (Sacchetti et al., 1999).

Social Behavioral Effects

In the realm of social behavior, reboxetine has been shown to enhance cooperative social behavior and increase social drive in healthy volunteers. This could be significant for its application in conditions where social adaptation is a challenge, offering a novel approach to treatment (Tse & Bond, 2003).

Safety And Hazards

Esreboxetine succinate should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .

Propriétés

IUPAC Name |

butanedioic acid;(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZTUOWIYOESGT-HLRBRJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esreboxetine succinate | |

CAS RN |

635724-55-9 | |

| Record name | Esreboxetine succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635724559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESREBOXETINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQO13W6OCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)